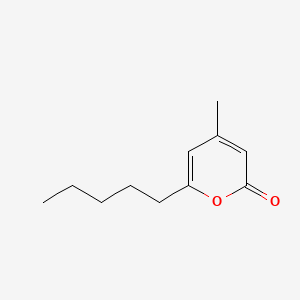

2H-Pyran-2-one, 4-methyl-6-pentyl-

Descripción

Overview of the 2H-Pyran-2-one Class and its Research Significance

2H-Pyran-2-ones, also referred to as α-pyrones, are a significant class of six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group at the 2-position. researchgate.net This structural arrangement, with its conjugated carbonyl group, imparts unique electrophilic properties and resonance stabilization, making these compounds highly versatile building blocks in organic synthesis. researchgate.net

The 2H-pyran-2-one ring is a structural motif found in numerous natural products and is a key intermediate in the synthesis of many of these complex molecules. mdpi.com Molecules in this class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and anti-HIV properties. researchgate.netontosight.ai Their broad spectrum of biological activity has made them attractive scaffolds for drug discovery and development. researchgate.net

Furthermore, the reactivity of the 2H-pyran-2-one ring allows for its transformation into a variety of other important chemical structures. They can act as Michael acceptors and participate in various cycloaddition and rearrangement reactions, making them valuable precursors for the synthesis of diverse heterocyclic and carbocyclic systems. researchgate.net The stability and accessibility of 2H-pyran-2-ones, often prepared from readily available starting materials, further enhance their significance in synthetic organic chemistry. mdpi.com

Historical Context of 2H-Pyran-2-one, 4-methyl-6-pentyl- Research

While the broader 2H-pyran-2-one class has been the subject of extensive research, the specific history of 2H-Pyran-2-one, 4-methyl-6-pentyl- is less extensively documented in readily available literature. Much of the focus has been on naturally occurring pyran-2-ones or those with more complex substitution patterns.

However, the synthesis of 4-methyl-6-pentyl-2H-pyran-2-one has been described in patent literature, indicating its importance in specific industrial applications. For instance, a patent application from the early 2000s details a process for its synthesis involving a Friedel-Crafts acylation of ethyl 3-methyl-2-buteneate with hexanoyl chloride, followed by lactonization. google.com This suggests that research into scalable synthetic routes for this particular compound has been undertaken. The compound is identified by the CAS Registry Number 55510-47-9. ontosight.ai

Positioning 2H-Pyran-2-one, 4-methyl-6-pentyl- within Pyran-2-one Chemical and Biological Landscapes

2H-Pyran-2-one, 4-methyl-6-pentyl- is a synthetic derivative of the parent 2H-pyran-2-one ring. Its chemical and biological properties are influenced by the presence of the methyl group at the 4-position and the pentyl group at the 6-position. These alkyl substituents modify the lipophilicity and steric profile of the molecule compared to the unsubstituted parent ring, which in turn can affect its biological activity and pharmacokinetic properties.

While specific and detailed pharmacological studies on 4-methyl-6-pentyl-2H-pyran-2-one are not widely published, compounds within the 2H-pyran-2-one class are known for their potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai It is plausible that 4-methyl-6-pentyl-2H-pyran-2-one could exhibit similar biological activities, though further research is required to fully elucidate its specific pharmacological profile. ontosight.ai

The synthetic route to this compound, as described in the patent literature, highlights its accessibility for further investigation. google.com Its structure makes it a valuable intermediate for the synthesis of more complex molecules and for studies aimed at understanding the structure-activity relationships of the 2H-pyran-2-one class of compounds. The exploration of its potential applications in medicinal chemistry and materials science remains an area for future research. ontosight.ai

Chemical Properties of 2H-Pyran-2-one, 4-methyl-6-pentyl-

| Property | Value |

| Chemical Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| CAS Number | 55510-47-9 |

| IUPAC Name | 4-methyl-6-pentyl-2H-pyran-2-one |

| SMILES | CC1=CC(=O)OC(C1)CCCCC |

Related 2H-Pyran-2-one Compounds

| Compound Name | Key Structural Features |

| 6-Pentyl-2H-pyran-2-one | A naturally occurring compound produced by some Trichoderma species. google.commdpi.com |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Also known as triacetic acid lactone, it undergoes novel rearrangements upon irradiation. rsc.org |

| 4-Bromo-6-methyl-2H-pyran-2-one | A brominated derivative used in synthetic chemistry. sigmaaldrich.com |

| 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | A related compound with a more complex alkyl substituent at the 6-position. chemicalbook.comnih.gov |

Structure

3D Structure

Propiedades

Número CAS |

55510-47-9 |

|---|---|

Fórmula molecular |

C11H16O2 |

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

4-methyl-6-pentylpyran-2-one |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-10-7-9(2)8-11(12)13-10/h7-8H,3-6H2,1-2H3 |

Clave InChI |

GBYBTBXDHBXDMQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1=CC(=CC(=O)O1)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 2h Pyran 2 One, 4 Methyl 6 Pentyl

Established Synthetic Routes for 2H-Pyran-2-one, 4-methyl-6-pentyl-

The synthesis of 2H-pyran-2-one, 4-methyl-6-pentyl- can be achieved through various established methodologies, primarily involving cyclization reactions of acyclic precursors.

Cyclization Reactions of Precursor Molecules

A notable synthetic route to 4-methyl-6-pentyl-2H-pyran-2-one involves a Friedel-Crafts acylation followed by a subsequent lactonization reaction. google.com This process utilizes ethyl 3-methyl-2-butenoate and hexanoyl chloride as the primary starting materials. The Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction, is catalyzed by a Lewis acid, which activates the acyl chloride for electrophilic attack on the electron-rich alkene. The resulting intermediate then undergoes an intramolecular cyclization to form the stable six-membered lactone ring of the target pyranone.

Another general approach to substituted 2H-pyran-2-ones involves the condensation of β-ketoesters with α,β-unsaturated aldehydes or ketones. While not specifically detailed for the title compound, this method represents a common strategy for constructing the pyranone core. For instance, the reaction of ethyl acetoacetate (B1235776) with an appropriate unsaturated carbonyl compound could theoretically yield the desired product after cyclization and dehydration.

A two-step method has been reported for the synthesis of a structurally similar compound, 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, which provides insight into potential synthetic strategies. google.com This process begins with the acylation of 3,3-dimethyl methacrylate (B99206) with isononanoyl chloride in the presence of anhydrous aluminum trichloride (B1173362) to form a keto-ester intermediate. google.com Subsequent cyclization of this intermediate under acidic conditions, using concentrated sulfuric acid in glacial acetic acid, yields the final pyranone product. google.com

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst | Product | Reference |

| Ethyl 3-methyl-2-butenoate | Hexanoyl chloride | Friedel-Crafts Acylation / Lactonization | Lewis Acid | 2H-Pyran-2-one, 4-methyl-6-pentyl- | google.com |

| Isononanoyl chloride | 3,3-Dimethyl methacrylate | Acylation / Cyclization | AlCl₃, H₂SO₄ | 2H-Pyran-2-one, 4-methyl-6-(2,4,4-trimethylpentyl)- | google.com |

Role as a Key Intermediate in Organic Synthesis

The 2H-pyran-2-one scaffold is a valuable intermediate in the synthesis of a wide array of more complex molecules. The conjugated diene system within the pyranone ring makes it an excellent participant in cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.org By reacting with various dienophiles, 2H-pyran-2-ones can be transformed into a variety of substituted benzene (B151609) derivatives and other cyclic systems, often with a high degree of stereocontrol. wikipedia.org

Although specific examples detailing the use of 4-methyl-6-pentyl-2H-pyran-2-one as a key intermediate in the synthesis of other compounds are not prevalent in the literature, its structural features suggest its potential in this capacity. For example, it could undergo Diels-Alder reactions with alkynes to produce substituted aromatic compounds. The substituents on the pyranone ring, namely the methyl and pentyl groups, would ultimately be incorporated into the final product, allowing for the synthesis of specifically substituted aromatic structures.

Mechanistic Studies of 2H-Pyran-2-one, 4-methyl-6-pentyl- Synthesis

The synthesis of 4-methyl-6-pentyl-2H-pyran-2-one via the Friedel-Crafts acylation of ethyl 3-methyl-2-buteneate with hexanoyl chloride proceeds through a well-understood electrophilic substitution mechanism. The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of hexanoyl chloride with a Lewis acid catalyst, such as aluminum trichloride. This acylium ion then attacks the electron-rich double bond of ethyl 3-methyl-2-buteneate. This is followed by the intramolecular cyclization, or lactonization, where the ester group attacks the newly formed keto group, leading to the formation of the six-membered pyranone ring after the elimination of ethanol. The driving force for this cyclization is the formation of a thermodynamically stable conjugated lactone system.

Optimization Strategies for 2H-Pyran-2-one, 4-methyl-6-pentyl- Production

The optimization of the synthesis of 4-methyl-6-pentyl-2H-pyran-2-one can be approached by considering several key reaction parameters. Drawing parallels from the synthesis of similar compounds, such as 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, specific strategies can be employed. google.com

Catalyst and Solvent Selection: The choice of Lewis acid catalyst in the Friedel-Crafts acylation step is crucial. While aluminum trichloride is commonly used, other Lewis acids could be explored to potentially improve yields and reduce side reactions. The solvent can also play a significant role; for instance, using dichloromethane (B109758) is common in these reactions. google.com

Reaction Temperature and Time: Careful control of the reaction temperature is essential. The initial acylation may be performed at a low temperature to control the reactivity of the acylium ion, followed by heating to promote the reaction to completion. google.com The duration of the reaction should be monitored to ensure complete conversion of the starting materials while minimizing the formation of degradation products. For the cyclization step, refluxing in a mixture of glacial acetic acid and concentrated sulfuric acid for a specific duration has been shown to be effective for analogous compounds. google.com

Purification Techniques: The purification of the final product is critical to obtain a high-purity compound. A typical workup involves cooling the reaction mixture, separating the organic and aqueous layers, and extracting the aqueous layer. The combined organic phases are then washed, and the solvent is removed. Final purification can be achieved through distillation under reduced pressure. google.com

| Parameter | Condition | Effect on Production | Reference |

| Catalyst | Anhydrous Aluminum Trichloride | Promotes the initial acylation reaction. | google.com |

| Solvent | Dichloromethane | Provides a suitable reaction medium. | google.com |

| Acylation Temperature | Reflux | Drives the acylation reaction to completion. | google.com |

| Cyclization Catalyst | Concentrated Sulfuric Acid in Glacial Acetic Acid | Facilitates the final ring-closing step. | google.com |

| Cyclization Time | 2 hours (monitored) | Ensures complete conversion of the intermediate. | google.com |

Chemical Reactivity Profiles of 2H-Pyran-2-one, 4-methyl-6-pentyl-

The reactivity of 4-methyl-6-pentyl-2H-pyran-2-one is dictated by the functional groups present in its structure: the α,β-unsaturated lactone system, the isolated double bond, and the alkyl substituents.

Oxidation Reactions

The double bonds in the pyranone ring are susceptible to oxidation. Epoxidation is a common reaction for such systems. The reaction with an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), would be expected to form an epoxide across one of the double bonds. The regioselectivity of this epoxidation would be influenced by the electronic nature and steric hindrance of the substituents on the pyranone ring. For instance, the double bond at the 5,6-position is generally more electron-rich and thus more susceptible to electrophilic attack by an oxidizing agent. The synthesis of related compounds has involved the epoxidation of a furan (B31954) precursor, highlighting the utility of this transformation in the broader context of pyranone synthesis. google.com

Reduction Reactions

The reduction of the 2H-pyran-2-one ring system can be achieved through catalytic hydrogenation, which typically affects the double bonds within the pyran ring. This process, also known as catalytic reduction, involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst. youtube.com

Commonly employed catalysts for such transformations include palladium (Pd), platinum (Pt), and nickel (Ni). youtube.com The reaction is generally carried out by exposing the pyran-2-one to an atmosphere of hydrogen gas with the catalyst dispersed in a suitable solvent. The hydrogenation process is characterized by syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com For 2H-Pyran-2-one, 4-methyl-6-pentyl-, this reaction would lead to the saturation of the C3-C4 and C5-C6 double bonds, yielding the corresponding saturated lactone, Tetrahydro-4-methyl-6-pentyl-2H-pyran-2-one. These reduction reactions are typically exothermic. youtube.com

The general transformation can be represented as follows:

Substrate: 2H-Pyran-2-one, 4-methyl-6-pentyl-

Reagents: H₂ gas, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni)

Product: Tetrahydro-4-methyl-6-pentyl-2H-pyran-2-one

Mechanism: The hydrogen gas adsorbs onto the surface of the metal catalyst, weakening the H-H bond. The alkene part of the pyran-2-one then coordinates with the metal surface, and the hydrogen atoms are transferred to the double bonds from the same side. youtube.com

While the ester (lactone) functionality can also be reduced, this typically requires harsher conditions or more specific reducing agents, such as lithium aluminum hydride (LiAlH₄), and would result in the opening of the lactone ring to form a diol.

Substitution Reactions on the Pyran Ring and Alkyl Side Chain

The 2H-pyran-2-one ring exhibits reactivity towards both electrophilic and nucleophilic substitution, although the positions of attack are governed by the electronic nature of the ring. Furthermore, the methyl group at the C4 position, being attached to a double bond, can be deprotonated to form a carbanion, which can then undergo alkylation.

Research on the regioselective alkylation of 4,6-dialkyl substituted 2H-pyran-2-ones has shown that these compounds can be deprotonated at the C4-alkyl group using a strong base like lithium diisopropylamide (LDA) to form a pyran-2-one anion. This anion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. acs.org This allows for the extension of the alkyl side chain at the C4 position.

Below is a table summarizing the regioselective alkylation of a representative 4,6-dialkyl-2H-pyran-2-one system.

Table 1: Regioselective Alkylation of 4,6-Dialkyl-2H-pyran-2-ones

| Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| 4,6-Dimethyl-2H-pyran-2-one | LDA | Methyl iodide | 4-Ethyl-6-methyl-2H-pyran-2-one | acs.org |

| 4,6-Dimethyl-2H-pyran-2-one | LDA | Benzyl bromide | 4-Phenethyl-6-methyl-2H-pyran-2-one | acs.org |

Electrophilic substitution on the pyran-2-one ring itself is also possible. Due to the electron-withdrawing nature of the carbonyl group, the C3 and C5 positions are more electron-rich and thus more susceptible to attack by electrophiles. Halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom onto the ring, typically at the C3 or C5 position. mdpi.com

Ring Opening and Rearrangement Pathways in Pyran-2-one Systems

A significant aspect of the chemistry of 2H-pyran-2-ones is their susceptibility to nucleophilic attack, which often leads to the opening of the lactone ring. researchgate.net The electrophilic centers at positions C2, C4, and C6 are all potential sites for nucleophilic attack. These reactions can result in the formation of various acyclic intermediates that can subsequently cyclize to form new heterocyclic or carbocyclic systems. researchgate.net

A wide array of nucleophiles can induce these transformations, including ammonia, primary and secondary amines, hydrazines, and hydroxylamine. researchgate.net For example, reaction with amines can lead to the formation of pyridones, while hydrazines can yield pyrazole (B372694) derivatives. These reactions showcase the utility of pyran-2-ones as versatile building blocks in heterocyclic synthesis. researchgate.net

The general pathway involves the initial attack of the nucleophile on one of the electrophilic centers of the pyran-2-one ring, leading to the cleavage of the ester bond and ring opening. The resulting intermediate can then undergo an intramolecular cyclization to furnish a new ring system.

Table 2: Ring Opening and Rearrangement Reactions of Pyran-2-one Derivatives

| Pyran-2-one Derivative | Nucleophile | Resulting Heterocycle | Reference |

|---|---|---|---|

| Dehydroacetic acid | Ammonia | Pyridone derivative | researchgate.net |

| Dehydroacetic acid | Hydrazine | Pyrazole derivative | researchgate.net |

| Dehydroacetic acid | Hydroxylamine hydrochloride | Isoxazole derivative | researchgate.net |

| Dehydroacetic acid | o-Phenylenediamine | 1,5-Benzodiazepine derivative | researchgate.net |

Cycloaddition Reactions Involving Pyran-2-one Scaffolds

The conjugated diene system within the 2H-pyran-2-one ring makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. researchgate.net In these reactions, the pyran-2-one acts as the diene component, reacting with a dienophile (typically an alkene or alkyne) to form a bicyclic adduct. researchgate.net

A characteristic feature of the Diels-Alder reaction with 2H-pyran-2-ones is that the initial cycloadduct, a bicyclolactone, can undergo a subsequent retro-Diels-Alder reaction to eliminate carbon dioxide (CO₂), leading to the formation of a substituted benzene ring or a related aromatic system. researchgate.net The reaction can proceed with a variety of dienophiles, including maleic anhydride, N-substituted maleimides, and acetylenic compounds. researchgate.netrsc.org The reactivity and regioselectivity of these reactions are influenced by the substituents on both the pyran-2-one and the dienophile. rsc.org

Table 3: Diels-Alder Reactions of 2H-Pyran-2-one Systems

| Pyran-2-one | Dienophile | Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Substituted 2H-pyran-2-ones | Alkynes | Thermal or high pressure | Aniline derivatives (after CO₂ extrusion) | rsc.org |

| Electron-rich 2H-pyran-2-ones | Styrene derivatives | Microwave, Chloranil | Biphenyl derivatives (after CO₂ extrusion and aromatization) | researchgate.net |

| 2H-pyran-2-ones | Maleic anhydride | Thermal | Bicyclic adduct (can extrude CO₂) | arkat-usa.org |

These cycloaddition reactions provide a powerful and versatile method for the synthesis of complex carbocyclic and heterocyclic frameworks from relatively simple pyran-2-one precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Pyran 2 One, 4 Methyl 6 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H, ¹³C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR data for 2H-Pyran-2-one, 4-methyl-6-pentyl- were found.

Mass Spectrometry (MS) Techniques and Fragmentation Patterns (e.g., HRMS, GC-MS)

Specific High-Resolution Mass Spectrometry (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) data, including fragmentation patterns for 2H-Pyran-2-one, 4-methyl-6-pentyl-, are not available in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No recorded IR or UV-Vis spectra for 2H-Pyran-2-one, 4-methyl-6-pentyl- could be located.

Chromatographic-Spectroscopic Coupling Methods for Structural Confirmation

There are no available studies detailing the use of chromatographic-spectroscopic coupling methods, such as GC-MS or LC-MS, for the structural confirmation of 2H-Pyran-2-one, 4-methyl-6-pentyl-.

Biosynthesis and Natural Occurrence Considerations for Pyran 2 One Derivatives

Natural Occurrence in Microorganisms and Plants (General Pyran-2-ones)

Pyran-2-ones, also known as α-pyrones, are a widespread group of heterocyclic lactones found across various kingdoms of life, including microorganisms and plants. beilstein-journals.orgnih.gov These compounds are recognized as secondary metabolites and play various roles, from signaling molecules to defense compounds. beilstein-journals.org Their structural diversity contributes to a wide range of biological activities, including antifungal, antibacterial, phytotoxic, and cytotoxic properties. beilstein-journals.orgnih.govpsu.edu

In fungi, α-pyrones are particularly common. Various species of Trichoderma are well-known producers of 6-pentyl-α-pyrone (6-PP), a volatile compound with notable antifungal and plant growth-promoting properties. nih.govresearchgate.net Fungi from the genus Aspergillus produce aflatoxins, which contain a pyrone moiety and are known for their cytotoxic activity. beilstein-journals.org The endophytic fungus Pestalotiopsis fici has been shown to produce novel α-pyrones, named ficipyrones A and B. nih.gov Other examples include luteoreticulin (B16047) and aszonapyrone A, produced by various microbial sources. psu.edu

In the plant kingdom, pyran-2-one structures are often found within more complex molecules like coumarins. nih.gov However, simpler α-pyrones are also present. For instance, kawain is a well-known pyrone derivative isolated from Piper methysticum (kava). psu.edu Plant type III polyketide synthases (PKSs) are involved in the biosynthesis of hydroxyalkyl α-pyrones, which are essential for pollen development in species like Arabidopsis thaliana. oup.comresearchgate.net While extensive data exists for many pyran-2-one derivatives, specific documentation on the natural occurrence of 2H-Pyran-2-one, 4-methyl-6-pentyl- is less common in publicly available research, though synthetic pathways for it have been described. google.com

Table 1: Examples of Naturally Occurring Pyran-2-one Derivatives

| Compound Name | Natural Source | Organism Type |

| 6-Pentyl-α-pyrone (6-PP) | Trichoderma species (e.g., T. atroviride, T. viride) | Fungus |

| Ficipyrones A and B | Pestalotiopsis fici | Fungus |

| Triacetic acid lactone | Penicillium stipitatum | Fungus |

| Kawain | Piper methysticum | Plant |

| Luteoreticulin | Microbial sources | Fungus |

| Aflatoxins | Aspergillus species | Fungus |

| Hydroxyalkyl α-pyrones | Arabidopsis thaliana | Plant |

Proposed Biosynthetic Pathways for α-Pyrones

The biosynthesis of the α-pyrone ring is primarily achieved through two main routes: the polyketide synthase (PKS) pathway and fatty acid metabolism. beilstein-journals.orgacs.org

Polyketide Synthase (PKS) Pathways The most common and well-studied route for α-pyrone formation is the polyketide pathway. researchgate.net This process is analogous to fatty acid biosynthesis, utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit in repeating Claisen-like condensations. beilstein-journals.org The biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). acs.orgnih.gov

There are several types of PKSs involved in producing α-pyrone natural products:

Type I PKSs: These are large, modular enzymes found in both bacteria and fungi. A conserved biosynthetic logic involves the formation of a triketide intermediate (formed from one starter unit and two extender units), which then undergoes cyclization to form the α-pyrone ring. acs.orgnih.gov This cyclization also serves to release the polyketide from the enzyme. nih.gov An example is the biosynthesis of 6-pentyl-α-pyrone (6-PP) in Trichoderma atroviride, which involves an iterative type I PKS named Pks1. nih.gov

Type II PKSs: These are complexes of monofunctional proteins, primarily found in bacteria. acs.org

Type III PKSs: These are smaller, homodimeric enzymes found in plants and fungi that generate tri- and tetraketide α-pyrones from fatty acyl-CoA starter substrates. researchgate.net

The formation of the α-pyrone ring from a triketide intermediate is a thermodynamically favorable process, leading to a stable aromatic product. nih.gov

Fatty Acid Metabolism via Linoleic Acid An alternative hypothesis for the biosynthesis of some α-pyrones, such as 6-pentyl-α-pyrone, involves the metabolism of fatty acids. beilstein-journals.org An early proposed pathway suggested that the C-18 linoleic acid is shortened through β-oxidation reactions to a C-10 intermediate, 5-hydroxy-2,4-decenoic acid. beilstein-journals.org This intermediate then undergoes lactonization to yield the final 6-pentyl-α-pyrone. beilstein-journals.org This hypothesis was based on feeding studies with Trichoderma species. beilstein-journals.org However, it is now more widely accepted that the polyketide pathway is the primary route for the synthesis of most α-pyrones. beilstein-journals.orgresearchgate.net

Enzymatic and Biocatalytic Approaches to Pyran-2-one Synthesis

The growing interest in pyran-2-ones for various applications has driven the development of enzymatic and biocatalytic synthesis methods. These approaches offer advantages in terms of selectivity and sustainability compared to traditional chemical synthesis. nih.gov

Enzymes from natural biosynthetic pathways are being harnessed for in vitro and in vivo production of pyran-2-ones. For example, by engineering PKS assembly lines, it is possible to generate novel α-pyrone structures. Truncating a PKS that normally produces a tetraketide can lead to the off-loading of a triketide intermediate as an α-pyrone product. nih.gov This demonstrates the potential to engineer biocatalytic systems to expand the chemical diversity of accessible pyran-2-ones. nih.gov

Biocatalytic cascades, which combine multiple enzymatic steps in a one-pot reaction, are a powerful strategy. acs.org For instance, cyclases that catalyze intramolecular oxa-Michael additions (IMOMA) are being explored for the synthesis of saturated oxygen heterocycles, a related class of compounds. acs.org These cyclases, found in various biosynthetic pathways, can be integrated with other enzymes like alcohol dehydrogenases (ADHs) to create efficient, stereoselective synthetic routes. acs.org While not yet specifically applied to 2H-Pyran-2-one, 4-methyl-6-pentyl-, these biocatalytic principles represent a promising frontier for the controlled synthesis of functionalized pyran-2-ones.

Analytical Methodologies for Isolation, Detection, and Quantification of Pyran 2 One Compounds

Extraction and Purification Techniques from Complex Biological and Environmental Matrices

The initial and critical step in the analysis of 2H-Pyran-2-one, 4-methyl-6-pentyl- from intricate samples, such as microbial cultures or environmental extracts, is its efficient extraction and purification. The selection of an appropriate method is contingent on the physicochemical properties of the compound and the nature of the matrix.

For pyran-2-ones produced by microorganisms like Trichoderma and Penicillium species, a common source of these compounds, several techniques have proven effective. nih.govnih.govmdpi.com Given the volatile nature of many pyran-2-ones, methods that minimize loss are preferred. mdpi.com

Liquid-liquid extraction (LLE) with organic solvents of varying polarities is a fundamental approach. The choice of solvent is optimized to selectively partition the target analyte from the aqueous phase of a culture broth or environmental water sample.

Solid-phase extraction (SPE) offers a more controlled and often more efficient alternative to LLE. Resinous adsorbents, such as Amberlite XAD-2, have been successfully employed to capture pyran-2-ones from culture filtrates. researchgate.net This technique not only concentrates the analyte but also removes interfering substances, leading to a cleaner extract for subsequent analysis.

A specialized technique known as pervaporation has been utilized for the separation of volatile pyran-2-ones from fermentation broths. researchgate.net This membrane-based process involves the selective permeation and evaporation of the target compound, which can be particularly advantageous for continuous removal and concentration from an active fermentation process.

For compounds produced by fungi, air fumigation can be used to collect volatile metabolites, which could then be trapped and analyzed. mdpi.com

The table below summarizes common extraction and purification techniques applicable to pyran-2-ones.

| Technique | Principle | Application | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | General extraction from aqueous samples like culture broths. | N/A |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent. | Concentration and purification from complex matrices. | researchgate.net |

| Pervaporation | Selective permeation of the volatile analyte through a non-porous membrane, followed by evaporation. | Separation of volatile compounds from fermentation broths. | researchgate.net |

| Air Fumigation/Volatile Trapping | Collection of volatile compounds from the headspace of a sample onto an adsorbent trap. | Isolation of volatile metabolites from microbial cultures. | mdpi.com |

Advanced Chromatographic Separations

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones for the separation of 2H-Pyran-2-one, 4-methyl-6-pentyl- from co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase (RP) mode, is a widely adopted technique for the analysis of pyran-2-ones. sielc.comsielc.com This method separates compounds based on their hydrophobicity.

A typical RP-HPLC setup for the analysis of a compound like 2H-Pyran-2-one, 4-methyl-6-pentyl- would involve:

Column: A C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity, is often used. sielc.comsielc.com

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is common. sielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution. For mass spectrometry compatibility, formic acid is preferred. sielc.com

Detection: A UV detector, specifically a Diode Array Detector (DAD), is highly effective as pyran-2-ones exhibit characteristic UV absorbance maxima. The pyran-2-one ring system typically shows absorbance around 280 nm. nih.gov

For faster separations, Ultra-High-Performance Liquid Chromatography (UPLC) , which utilizes columns with smaller particle sizes (e.g., sub-2 µm), can be employed. sielc.com

Gas Chromatography (GC) is also a suitable technique for the analysis of volatile and thermally stable pyran-2-ones. nist.gov The NIST WebBook lists GC data for the closely related 6-pentyl-2H-pyran-2-one, indicating its applicability. nist.gov In GC, the sample is vaporized and separated in a capillary column. The choice of the stationary phase in the column is critical for achieving good resolution.

| Chromatographic Method | Column Type | Typical Mobile/Carrier Phase | Detection | Reference |

| HPLC | Reverse-Phase (C18, Newcrom R1) | Acetonitrile/Water with Formic or Phosphoric Acid | UV/DAD | sielc.comsielc.com |

| UPLC | Sub-2 µm particle size columns | Acetonitrile/Water with Formic Acid | UV/DAD, MS | sielc.com |

| GC | Capillary column (e.g., with a non-polar or mid-polar stationary phase) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | nist.gov |

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and quantification of 2H-Pyran-2-one, 4-methyl-6-pentyl-. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful analytical platform.

Electron Ionization (EI) , often used with GC-MS, involves bombarding the analyte with a high-energy electron beam, leading to characteristic fragmentation patterns that serve as a "fingerprint" for the compound. The NIST WebBook contains an EI mass spectrum for 6-pentyl-2H-pyran-2-one, which can be a useful reference for identifying similar structures. nist.govnist.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used with LC-MS. It typically forms protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+), preserving the molecular weight information. nih.gov High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, allows for the determination of the elemental composition of the analyte with high accuracy. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for differentiating between isomers and for confident identification in complex mixtures. A high-resolution MS2 spectrum for 6-pentyl-2H-pyran-2-one is available on the MassBank database, illustrating the fragmentation patterns that can be expected for this class of compounds. massbank.eu

For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity by focusing the mass spectrometer on specific ions corresponding to the target analyte.

| MS Technique | Ionization Method | Key Information Provided | Coupled Chromatography | Reference |

| Mass Spectrometry (MS) | Electron Ionization (EI) | Fragmentation pattern (fingerprint) | GC | nist.govnist.gov |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Accurate mass, elemental composition | LC | nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Electrospray Ionization (ESI) | Structural information from fragmentation | LC | nih.govmassbank.eu |

Metabolomics Approaches for Profiling Pyran-2-one Diversity

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful approach to discover and profile the diversity of pyran-2-ones, including 2H-Pyran-2-one, 4-methyl-6-pentyl-, in a given sample.

An untargeted metabolomics workflow typically involves the following steps:

Sample Preparation: Extraction of metabolites from the biological matrix.

Data Acquisition: Analysis of the extracts using a high-throughput analytical platform, most commonly LC-HRMS/MS. nih.govnih.gov

Data Processing: This includes peak picking, alignment, and normalization to create a data matrix.

Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (O-PLS-DA) are used to identify significant differences in the metabolic profiles between different sample groups. nih.govnih.gov

Compound Identification: Putative identification of discriminating features is achieved by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with those in databases or with authentic standards.

A notable example of this approach was the investigation of the metabolome of a marine-sourced Penicillium restrictum. nih.govnih.gov This study successfully utilized an untargeted metabolomics approach based on HPLC-UV/DAD-HRMS/MS, coupled with multivariate analysis and molecular networking, to reveal a high chemical diversity of pyran-2-ones that were specifically induced by the culture conditions. nih.govnih.gov Such an approach would be highly effective in profiling the production of 2H-Pyran-2-one, 4-methyl-6-pentyl- and other related compounds under various biological or environmental conditions.

| Metabolomics Step | Technique/Method | Purpose | Reference |

| Data Acquisition | HPLC-UV/DAD-HRMS/MS | Comprehensive profiling of metabolites. | nih.govnih.gov |

| Statistical Analysis | PCA, O-PLS-DA | Identification of significant metabolic variations. | nih.govnih.gov |

| Data Analysis | Molecular Networking | Visualization of chemical similarity and identification of compound families. | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development in Pyran 2 One Chemistry

Systematic Synthesis of 2H-Pyran-2-one, 4-methyl-6-pentyl- Analogues and Derivatives

The 2H-pyran-2-one scaffold is a versatile starting point for the synthesis of a wide array of derivatives. epa.gov Its inherent chemical properties, including three distinct electrophilic centers, allow for reactions with various nucleophiles, leading to extensive molecular diversity. epa.govresearchgate.net The synthesis of analogues of 4-methyl-6-pentyl-2H-pyran-2-one often involves multi-component, one-pot reactions, which are efficient and time-saving compared to traditional multi-step synthesis. encyclopedia.pub

A common and straightforward method for creating 3-benzoylamino-2H-pyran-2-one derivatives involves a one-pot synthesis starting from a carbonyl compound with an activated methylene (B1212753) group, a C1-synthon like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and an N-acylglycine such as hippuric acid. researchgate.net This procedure can be adapted for less activated ketones, such as cycloalkanones and arylacetones, to produce the corresponding 3-benzoylamino-substituted pyran-2-one derivatives in high yields. semanticscholar.org These amino derivatives can then be further modified.

Another significant synthetic route is the Knoevenagel condensation. This reaction, often catalyzed by green and heterogeneous catalysts, can be used to construct the pyran ring. For instance, the reaction of a substituted benzaldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate) provides a direct pathway to highly functionalized pyran derivatives. encyclopedia.pub

Furthermore, the 2H-pyran-2-one ring itself can be a precursor for other heterocyclic systems through ring-opening and rearrangement reactions when treated with various nucleophiles like amines, hydrazines, and hydroxylamine. researchgate.net This reactivity allows for the transformation of the initial pyran-2-one skeleton into a multitude of other biologically important structures, including pyridines, pyrazoles, and quinolines. epa.govresearchgate.net For example, a convergent synthetic strategy was employed to produce a series of 21 compounds featuring a 2H-pyran-2-one structural unit with isosteric modifications. nih.gov The natural product 6-pentyl-2H-pyran-2-one, a close analogue, can be synthesized using readily available starting materials in a process suitable for large-scale production. researchgate.net

Investigation of Structural Modifications on Biological Activities

Structural modifications to the 2H-pyran-2-one core have profound effects on the biological activity of the resulting analogues. The versatility of the pyran-2-one scaffold allows for targeted alterations to probe structure-activity relationships (SAR).

In a study focused on developing inhibitors for hepatocellular carcinoma, a series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were synthesized and evaluated as RalA inhibitors. nih.gov The SAR analysis revealed several key insights:

Substitution at the R¹ position: A hydrogen atom at the R¹ group was found to be optimal. Introducing halogen, methyl, or methoxyl groups at this site resulted in a decrease or loss of inhibitory activity against both RalA/B and HCC cell proliferation. nih.gov

Substitution at the R² position: A p-methoxybenzenesulfonyl group was identified as the most effective R²-substituent for inhibiting RalA/B and HCC cells. nih.gov

Substitution at the R³ position: Introducing a 4-trifluoromethyl phenyl or a heteroaromatic ring at the R³ position of the pyran ring led to enhanced activity. nih.gov

Another research effort aimed at discovering non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 synthesized a series of 2H-pyran-2-one derivatives. nih.gov While most compounds were inactive against HIV, the study uncovered potent cytotoxic activity against cancer cell lines. This highlights how modifications can shift the biological target of the pyran-2-one scaffold.

The table below summarizes the activity of selected 2H-pyran-2-one analogues, demonstrating the impact of structural changes.

| Compound | Core Structure | Substituents | Biological Activity | Potency |

|---|---|---|---|---|

| Compound 6 | 2H-Pyran-2-one | C4: (2-(1H-indol-3-yl)ethyl)amino, C6: methyl | Anti-HIV-1 | EC₅₀: 25-50 µM nih.gov |

| Compound 21 | 2H-Pyran-2-one | C4: (2-(naphthalen-1-yl)ethyl)sulfonyl, C6: methyl | Antitumor (L1210) | IC₅₀: 0.95 µM nih.gov |

| Compound 21 | 2H-Pyran-2-one | C4: (2-(naphthalen-1-yl)ethyl)sulfonyl, C6: methyl | Antitumor (HeLa) | IC₅₀: 2.9 µM nih.gov |

| Compound 8 | 1H-pyridin-2-one | C1: hydroxy, C4: 4-nitrophenyl, C5/C6: diphenyl | Antimicrobial | Broad Spectrum researchgate.net |

Comparative Analysis of Biological Profiles Across Pyran-2-one Analogues

The 2H-pyran-2-one class of compounds exhibits a remarkable diversity of biological activities, underscoring its significance as a privileged scaffold in medicinal chemistry. ontosight.ai A comparative analysis of various analogues reveals that subtle changes in substitution can lead to vastly different pharmacological profiles, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities. epa.govontosight.ai

For instance, while the parent compound 4-methyl-6-pentyl-2H-pyran-2-one is noted for its potential anti-inflammatory, antimicrobial, and anticancer properties, its close natural analogue, 6-pentyl-2H-pyran-2-one, is a potent antifungal agent. researchgate.netontosight.ai This suggests that the methyl group at the C4 position significantly modulates the biological activity.

The conversion of the pyran-2-one ring to a 1H-pyridin-2-one can also drastically alter the biological profile. The synthesis of 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones and their corresponding 1H-pyridin-2-one analogues showed that the pyridinone derivatives, particularly the 1-hydroxy substituted compound, possessed promising broad-spectrum antimicrobial activity. researchgate.net

Furthermore, fusing the pyran ring with other heterocyclic systems, such as pyrazole (B372694), has yielded potent and specific enzyme inhibitors. The pyrano[2,3-c]-pyrazole derivatives were identified as effective allosteric inhibitors of RalA, a protein implicated in hepatocellular carcinoma. nih.gov In contrast, other 2H-pyran-2-one derivatives bearing amino or sulfonyl side chains at the C4 position have demonstrated either anti-HIV or cytotoxic activities against various cancer cell lines. nih.gov

The following table provides a comparative overview of the biological activities observed for different classes of pyran-2-one analogues.

| Analogue Class | Key Structural Features | Primary Biological Activity | Reference |

|---|---|---|---|

| Simple Alkyl-Pyran-2-ones | e.g., 6-pentyl-2H-pyran-2-one | Antifungal | researchgate.net |

| Aminopyrans | Amino group at C4 | Anti-HIV, Cytotoxic | nih.gov |

| Sulfonylpyrans | Sulfonyl group at C4 | Cytotoxic | nih.gov |

| Aryl-Pyran-2-ones / Pyridin-2-ones | Aryl groups on the ring; N-substituted pyridinone | Antimicrobial | researchgate.net |

| Pyrano[2,3-c]pyrazoles | Fused pyran-pyrazole system | Anticancer (RalA Inhibition) | nih.gov |

This comparative analysis demonstrates that the 2H-pyran-2-one nucleus is a highly adaptable framework. Its synthetic tractability allows for the exploration of vast chemical space, leading to the discovery of compounds with diverse and potent biological activities. epa.gov

Theoretical and Computational Chemistry Approaches to 2h Pyran 2 One, 4 Methyl 6 Pentyl

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. While specific docking studies for 4-methyl-6-pentyl-2H-pyran-2-one are not extensively documented in publicly available literature, the principles of these simulations can be illustrated through studies on closely related analogs like 6-pentyl-2H-pyran-2-one (6-PP).

In a study investigating the antifungal mechanism of 6-PP against Peronophythora litchii, molecular docking was employed to identify potential protein targets. The three-dimensional structure of 6-PP was docked against homology-modeled structures of several proteins from the pathogen. The simulations predicted that 6-PP could bind to various proteins with favorable binding energies, suggesting a multi-target mechanism of action. The primary forces driving these interactions were identified as hydrogen bonding and van der Waals forces. A binding energy below -5.0 kcal/mol is generally considered indicative of a strong interaction. mdpi.com

Such studies typically involve the following steps:

Ligand and Protein Preparation: The 3D structure of the ligand (in this case, 4-methyl-6-pentyl-2H-pyran-2-one) is generated and optimized. The target protein structure is obtained from databases like the Protein Data Bank (PDB) or modeled using homology modeling if an experimental structure is unavailable.

Docking Simulation: A docking algorithm is used to predict the preferred binding pose of the ligand within the active site of the protein.

Binding Affinity Estimation: The strength of the interaction is estimated by calculating a docking score or binding energy.

Interaction Analysis: The specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein are analyzed.

These simulations can help identify potential biological targets for 4-methyl-6-pentyl-2H-pyran-2-one and guide the design of derivatives with improved binding affinity and selectivity.

| Parameter | Description | Typical Value/Observation |

| Binding Energy | Estimated free energy of binding between the ligand and the protein. | A more negative value indicates a stronger binding affinity. |

| Interacting Residues | Amino acid residues in the protein's active site that form bonds with the ligand. | Identification of key residues can inform site-directed mutagenesis studies. |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Understanding these interactions is crucial for optimizing ligand design. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. mdpi.com These calculations can be used to determine various molecular properties of 4-methyl-6-pentyl-2H-pyran-2-one that govern its chemical behavior.

Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and helps identify regions that are prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: These include electronegativity, chemical hardness, and global softness, which are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Computational studies on other 2H-pyran-2-one analogs have demonstrated the utility of these calculations in predicting their reactivity and stability. mdpi.comamrita.edu For instance, DFT calculations have been used to analyze the molecular electrostatic potential and average local ionization energies to identify the most reactive sites in the molecule. mdpi.com

| Descriptor | Definition | Significance for 4-methyl-6-pentyl-2H-pyran-2-one |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons in a reaction. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive test charge at a point in space near a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of compounds are computationally evaluated to identify those that are most likely to bind to a drug target.

For 4-methyl-6-pentyl-2H-pyran-2-one, cheminformatics and virtual screening could be applied in several ways:

Library Design: A virtual library of derivatives of 4-methyl-6-pentyl-2H-pyran-2-one could be generated by systematically modifying its chemical structure.

Property Prediction: Cheminformatics tools can be used to predict the physicochemical properties (e.g., solubility, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these derivatives. This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties.

Virtual Screening: The virtual library can be screened against the 3D structure of a biological target using docking simulations. This process can rapidly identify a smaller subset of promising compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies are another important aspect of cheminformatics. In QSAR, statistical models are built to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. For 2H-pyran-2-one derivatives, QSAR models could be developed to predict their antifungal activity based on various molecular descriptors. nih.gov

| Application | Description | Relevance to 4-methyl-6-pentyl-2H-pyran-2-one |

| Virtual Screening | Computational screening of large compound libraries against a biological target. | Identification of novel derivatives with potentially enhanced biological activity. |

| ADMET Prediction | In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-likeness of 4-methyl-6-pentyl-2H-pyran-2-one and its analogs. |

| QSAR Modeling | Development of statistical models that correlate chemical structure with biological activity. | Prediction of the antifungal potency of new derivatives without the need for immediate synthesis and testing. |

Future Research Directions and Academic Opportunities for 2h Pyran 2 One, 4 Methyl 6 Pentyl

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2H-pyran-2-one derivatives has traditionally relied on methods such as Friedel-Crafts acylation followed by lactonization. google.com A known process for preparing 4-methyl-6-pentyl-2H-pyran-2-one involves the lactonization of mixed keto acids. google.com However, future research presents a significant opportunity to develop more sustainable and efficient synthetic routes.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing environmentally benign syntheses. This includes the use of microwave-assisted organic synthesis, reactions in aqueous media or ionic liquids, and solvent-free reaction conditions. eurekaselect.comrasayanjournal.co.in These approaches can lead to reduced reaction times, higher yields, and a minimized environmental footprint compared to conventional methods. rasayanjournal.co.in Biocatalysis, employing enzymes or whole microorganisms, represents another frontier for the sustainable synthesis of pyran-2-ones. For instance, lipases have been successfully used to catalyze the formation of other pyran derivatives. researchgate.net

Catalytic Innovations: Research into novel catalysts could unlock more efficient and selective synthetic pathways. This includes the development of organocatalysts and nanocatalysts that can operate under mild conditions. tandfonline.com For example, N-heterocyclic carbenes have been shown to catalyze the annulation of alkynyl esters with enolizable ketones to produce functionalized 2H-pyran-2-ones. acs.org

Deeper Elucidation of Biological Action Mechanisms at the Molecular Level

While the fungicidal properties of 4-methyl-6-pentyl-2H-pyran-2-one have been recognized, with activity comparable to 6-PP, the precise molecular mechanisms underpinning this activity remain a key area for investigation. google.comnih.gov Studies on the closely related 6-PP provide a valuable roadmap for future research.

Target Identification and Pathway Analysis: Research has shown that 6-PP can significantly disrupt the metabolic homeostasis of fungi, particularly amino acid metabolism. nih.gov A recent study on the oomycete Peronophythora litchii revealed that 6-PP may exert its antifungal effect by targeting the TOR (Target of Rapamycin) pathway, a key regulator of cell growth and metabolism. mdpi.com Future studies on 4-methyl-6-pentyl-2H-pyran-2-one could employ transcriptomics, proteomics, and metabolomics to identify its specific molecular targets and affected signaling pathways in pathogenic fungi.

Induction of Autophagy: Evidence suggests that 6-PP can induce autophagy in fungal cells, a cellular process of self-degradation that can be linked to cell death. nih.gov Investigating whether 4-methyl-6-pentyl-2H-pyran-2-one also triggers this process and elucidating the signaling cascade involved would be a significant contribution to understanding its mode of action.

Investigation of Environmental and Ecological Roles of Pyran-2-one Derivatives

The natural occurrence of 6-PP as a volatile organic compound (VOC) produced by various Trichoderma species highlights the potential ecological significance of pyran-2-ones. google.com These fungi are common in soil ecosystems and are known for their biocontrol properties against plant pathogens.

Role in Microbial Communication: The volatile nature of pyran-2-ones suggests a role in airborne signaling between microorganisms and between fungi and plants. Future research could explore the chemo-ecological functions of 4-methyl-6-pentyl-2H-pyran-2-one, investigating its influence on microbial community structure, plant defense mechanisms, and its potential as a semiochemical.

Biodegradability and Environmental Fate: As a potential agricultural fungicide, understanding the environmental fate and biodegradability of 4-methyl-6-pentyl-2H-pyran-2-one is crucial. google.com Studies should be conducted to assess its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways by soil microorganisms. The inherent biodegradability of natural products like 6-PP suggests that its synthetic analogue may also be amenable to microbial degradation. google.com

Integration with Systems Biology and Synthetic Biology Approaches

The convergence of systems biology and synthetic biology offers powerful tools to both understand and engineer the production of pyran-2-ones.

Systems Biology for Mechanistic Insights: A systems-level understanding of how 4-methyl-6-pentyl-2H-pyran-2-one affects fungal pathogens can be achieved by integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics). This approach can reveal complex cellular responses and identify novel drug targets. nih.gov

Synthetic Biology for Enhanced Production: Synthetic biology tools can be employed to engineer microbial chassis, such as Corynebacterium glutamicum or yeast, for the heterologous production of 4-methyl-6-pentyl-2H-pyran-2-one. iums.orgiums.org This involves designing and constructing novel biosynthetic pathways, optimizing metabolic fluxes, and developing robust microbial cell factories for industrial-scale production. nih.gov The "One Strain–Many Compounds" (OSMAC) approach, which involves systematically varying culture conditions to induce the expression of silent biosynthetic gene clusters, could also be used to discover novel pyran-2-one derivatives. mdpi.com

Advancements in Bioprocessing and Fermentation for Pyran-2-one Production

For the commercial viability of 4-methyl-6-pentyl-2H-pyran-2-one as a fungicide or other bioactive compound, the development of efficient and scalable production methods is paramount.

Bioprocess Optimization: Research is needed to optimize fermentation conditions for microbial strains that naturally produce or are engineered to produce pyran-2-ones. This includes optimizing medium composition, pH, temperature, and aeration to maximize product yield and productivity. hilarispublisher.com Mathematical modeling and computer simulations can be powerful tools for understanding and optimizing these complex bioprocesses. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-6-pentyl-2H-pyran-2-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via multicomponent reactions. For example, a protocol involves refluxing precursors like phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol with p-toluenesulfonic acid as a catalyst. Key parameters include reaction time (typically 6–12 hours), temperature (reflux conditions), and purification via vacuum drying . Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading can optimize yields.

Q. What safety precautions are essential when handling 4-methyl-6-pentyl-2H-pyran-2-one in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar pyranones, the compound may pose acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Lab protocols should include PPE (gloves, goggles), fume hood use, and emergency procedures for spills. Refer to SDS guidelines for pyranone derivatives, emphasizing proper ventilation and waste disposal .

Q. How can researchers validate the purity and structural integrity of synthesized 4-methyl-6-pentyl-2H-pyran-2-one?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via H and C NMR. For example, the methyl group at position 4 and pentyl chain at position 6 generate distinct splitting patterns .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z for ) with theoretical values.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–260 nm.

Advanced Research Questions

Q. How can reaction by-products in the synthesis of 4-methyl-6-pentyl-2H-pyran-2-one be minimized, and what analytical methods detect them?

- Methodological Answer : By-products such as dimerized or oxidized derivatives may form under prolonged reflux. Strategies include:

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) or in-situ FTIR to track reaction progress.

- By-Product Identification : Employ GC-MS or LC-MS to detect low-abundance impurities. For example, over-oxidation at the pentyl chain can yield ketone derivatives, identifiable via carbonyl peaks in IR (~1700 cm) .

Q. What experimental designs are suitable for evaluating the biological activity of 4-methyl-6-pentyl-2H-pyran-2-one against fungal pathogens?

- Methodological Answer :

- Antifungal Assays : Use agar diffusion or microdilution methods against Penicillium spp. or Aspergillus spp. Measure minimum inhibitory concentrations (MICs) and compare with positive controls (e.g., fluconazole).

- Phytotoxicity Testing : Apply the compound to plant models (e.g., Arabidopsis thaliana) to assess growth inhibition. Dose-response curves (0.1–10 mM) can quantify EC values .

Q. How does alkyl chain length (e.g., pentyl vs. methyl) in 2H-pyran-2-one derivatives influence biological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varying alkyl chains (C3–C8). Test their antifungal/antimicrobial potency using standardized assays. For example, 6-pentyl derivatives show enhanced activity against Penicillium spp. compared to shorter chains, likely due to improved lipid membrane penetration .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in 4-methyl-6-pentyl-2H-pyran-2-one derivatives?

- Methodological Answer :

- 2D-NMR (COSY, HMBC) : Correlate proton-proton coupling and long-range H-C interactions to assign stereocenters.

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable. For example, the (S)-enantiomer of tetrahydro-6-nonyl-2H-pyran-2-one was confirmed via crystallography .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields for 2H-pyran-2-one derivatives?

- Methodological Answer : Cross-validate protocols using independent labs. Variables like catalyst purity (e.g., anhydrous p-toluenesulfonic acid vs. hydrated forms) or solvent grade (absolute ethanol vs. 95%) significantly impact yields. Reproduce results under inert atmospheres (N) to exclude moisture/oxygen interference .

Q. What computational methods predict the physicochemical properties of 4-methyl-6-pentyl-2H-pyran-2-one for drug-likeness assessment?

- Methodological Answer : Use QSPR models or software (e.g., SwissADME, MOE):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.